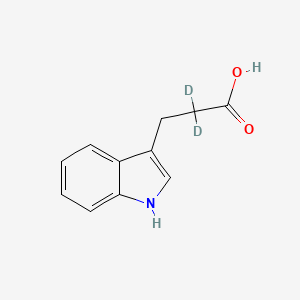

3-Indolepropionic acid-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

2,2-dideuterio-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)/i6D2 |

InChI Key |

GOLXRNDWAUTYKT-NCYHJHSESA-N |

Isomeric SMILES |

[2H]C([2H])(CC1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)O |

Origin of Product |

United States |

State of the Art Analytical Applications in Biological and Chemical Research

Method Development for Quantitative Analysis Employing Indole-3-propionic-2,2-d2 Acid as an Internal Standard

The development of robust and reliable quantitative methods is a cornerstone of modern bioanalytical chemistry. The use of stable isotope-labeled internal standards, such as Indole-3-propionic-2,2-d2 acid, is a widely accepted strategy to enhance the accuracy and precision of these methods. This approach is particularly crucial when dealing with the inherent complexities of biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and versatile technique for the quantification of a wide array of molecules, including indole (B1671886) derivatives. In these methods, Indole-3-propionic-2,2-d2 acid is added to samples at a known concentration at the initial stages of sample preparation. This allows it to undergo the same extraction, derivatization (if any), and chromatographic and ionization processes as the endogenous, non-labeled Indole-3-propionic acid.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Indole-3-propionic acid, a common precursor ion is m/z 190.2, which fragments to a product ion of m/z 130.2. For its deuterated counterpart, Indole-3-propionic-2,2-d2 acid, the precursor ion is m/z 192.2, which also fragments to the same product ion of m/z 130.2. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric measurement effectively compensates for variations in sample recovery and instrument response.

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) Applications

Ultra-high performance liquid chromatography (UHPLC) coupled with a triple quadrupole (QqQ) mass spectrometer offers significant advantages in terms of speed, resolution, and sensitivity for quantitative analysis. The principles of using Indole-3-propionic-2,2-d2 acid as an internal standard in UHPLC-QqQ-MS are identical to those in conventional LC-MS/MS. The enhanced chromatographic separation provided by UHPLC can lead to improved peak shapes and reduced analysis times, which is particularly beneficial for high-throughput applications.

In a typical UHPLC-QqQ-MS setup, a rapid gradient elution is employed to separate the analytes. For instance, a method might utilize a C18 column with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component like acetonitrile (B52724) or methanol (B129727). The fast scanning capabilities of modern triple quadrupole mass spectrometers allow for the monitoring of multiple MRM transitions within a narrow time window, enabling the simultaneous quantification of several indole metabolites in a single run. The use of Indole-3-propionic-2,2-d2 acid in such methods ensures that the high speed and sensitivity of the instrumentation are complemented by high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Indole-3-propionic acid, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatization agents for organic acids include silylating agents, which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.

While specific applications detailing the use of Indole-3-propionic-2,2-d2 acid in GC-MS are not as extensively documented as for LC-MS/MS, the principles of stable isotope dilution remain the same. Following extraction from the biological matrix, the sample extract containing both the analyte and the deuterated internal standard would be derivatized. The resulting derivatives are then introduced into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where specific ions characteristic of the derivatized analyte and internal standard are monitored. The use of a deuterated internal standard is crucial to correct for any variability in the derivatization reaction efficiency and injection volume.

Rigorous Sample Preparation Techniques for Diverse Biological Matrices (e.g., microbial cultures, tissue extracts, biofluids)

The complexity of biological matrices necessitates meticulous sample preparation to remove interfering substances and enrich the analyte of interest. The choice of sample preparation technique depends on the nature of the matrix and the analytical method employed. The addition of Indole-3-propionic-2,2-d2 acid at the earliest stage of these procedures is critical for accurate quantification.

For biofluids such as plasma and serum, a common and straightforward approach is protein precipitation. nih.gov This involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the majority of the proteins. nih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system or subjected to further cleanup. nih.gov

Microbial cultures require cell lysis to release intracellular metabolites. The culture is typically centrifuged to separate the cells from the medium. The cell pellet can then be subjected to extraction with an organic solvent. For the analysis of extracellular metabolites, the supernatant can be processed directly, often after a protein precipitation step if the medium contains significant amounts of protein.

For tissue extracts , the sample must first be homogenized to disrupt the cellular structure. This is often performed in a suitable buffer or solvent. Following homogenization, a protein precipitation or a liquid-liquid extraction (LLE) step is commonly employed to separate the analytes from the bulk of the tissue components. In LLE, the homogenized tissue is extracted with an immiscible organic solvent, and the analytes partition into the organic phase, leaving behind many of the interfering substances in the aqueous phase. Another effective technique for cleanup is solid-phase extraction (SPE), where the sample is passed through a cartridge containing a sorbent that selectively retains the analytes, which are then eluted with a small volume of a strong solvent.

Methodological Validation Parameters in Quantitative Assays

To ensure that a quantitative analytical method is reliable and fit for its intended purpose, it must undergo a thorough validation process. Key validation parameters include linearity, dynamic range, accuracy, precision, and selectivity.

Assessment of Linearity and Dynamic Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

To assess linearity, a series of calibration standards with known concentrations of the analyte are prepared in a matrix that is as close as possible to the actual samples (e.g., blank plasma). The internal standard, Indole-3-propionic-2,2-d2 acid, is added to each standard at a constant concentration. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1.

The following tables provide examples of linearity and dynamic range data from studies utilizing deuterated internal standards for the analysis of indole compounds.

| Analyte | Internal Standard | Dynamic Range | Coefficient of Determination (R²) | Biological Matrix | Reference |

|---|---|---|---|---|---|

| Indole-3-propionic acid | Indole-3-propionic-2,2-d2 Acid | 0.01 µg/mL - 2.5 µg/mL | >0.99 | Rat Plasma | researchgate.net |

| Indole | Indole-d7 | 1 ng/mL - 500 ng/mL | >0.99 | Mouse Serum and Tissues | nih.gov |

| Analyte | Internal Standard | Dynamic Range | Coefficient of Determination (R²) | Biological Matrix | Reference |

|---|---|---|---|---|---|

| Artepillin C | Not Specified | 50 µg/mL - 400 µg/mL | 0.9906 | Green Propolis | unesp.br |

| Tryptophan and metabolites | Deuterated standards | Various | >0.99 | Human Plasma | nih.gov |

| Analyte Class | Internal Standard Type | Dynamic Range | Coefficient of Determination (R²) | Sample Type | Reference |

|---|---|---|---|---|---|

| Aromatic and Aliphatic Acids | Deuterated Standards | 0.01 µg/mL - 20 µg/mL | 0.9874 - 0.9994 | Microbial Samples | nih.gov |

| Essential Oil Components | Not Specified | 0.10 µg/mL - 10.00 µg/mL | ≥0.998 | Essential Oils | hmdb.ca |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

In quantitative analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, but not necessarily quantified with acceptable precision. The LOQ is the lowest concentration that can be determined with acceptable accuracy and precision. sepscience.comeuropa.eu These values are crucial for validating bioanalytical methods intended to measure low concentrations of metabolites like Indole-3-propionic Acid (IPA) in complex biological matrices.

The determination of LOD and LOQ for IPA is typically performed during the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, for which Indole-3-propionic-2,2-d2 acid serves as an ideal internal standard. According to International Council for Harmonisation (ICH) guidelines, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.comeuropa.euich.org The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often of blank samples or the y-intercept of the regression line)

S = the slope of the calibration curve

While specific LOD and LOQ values for every published assay using Indole-3-propionic-2,2-d2 acid are not always reported, representative data from highly sensitive methods for related indole compounds demonstrate the typical performance. For instance, a validated HPLC-ESI-MS/MS method for the analysis of tryptophan metabolites reported LOD and LOQ values for various indoles. mdpi.com

The table below provides an example of LOD and LOQ values for several indole-containing compounds, illustrating the sensitivity that can be achieved in targeted analytical methods. Such levels of sensitivity are essential for detecting subtle but physiologically significant changes in IPA concentrations in biological research.

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|

| Serotonin | 6 | 17 |

| Indole-3-acetic acid | 10 | 31 |

| 5-Hydroxyindole-3-acetic acid | 12 | 37 |

| Tryptophan | 17 | 52 |

| 5-Methoxytryptamine | 31 | 94 |

Data adapted from a study on indole structure-retaining metabolites of tryptophan. mdpi.com

Evaluation of Accuracy and Precision

Accuracy and precision are fundamental to the validation of any quantitative analytical method. Accuracy refers to the closeness of a measured value to a standard or known true value, often assessed through recovery experiments. Precision represents the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The use of a stable isotope-labeled internal standard like Indole-3-propionic-2,2-d2 acid is paramount for achieving high accuracy and precision, as it effectively corrects for sample loss during preparation and instrumental variability. texilajournal.com

In a study quantifying tryptophan metabolites in rat plasma and stool, the accuracy of the method was determined by performing recovery tests. mdpi.com Known amounts of standards, including IPA, were added to rat plasma samples. The analysis demonstrated excellent recovery yields, indicating a high degree of accuracy for the method. mdpi.com

The precision of an assay is evaluated through intra-day (repeatability) and inter-day (intermediate precision) analyses. This involves analyzing multiple replicates of quality control samples at different concentrations on the same day and on different days, respectively. The use of a deuterated internal standard ensures that precision is maintained by compensating for variations that may occur during the analytical process. texilajournal.com

The following table summarizes the recovery results for IPA and related tryptophan metabolites from a validation study, showcasing the method's accuracy.

| Compound | Recovery Yield (%) |

|---|---|

| Indole-3-propionic acid (I3P) | 100.9 |

| Indole | 102.9 |

| Indoxyl | 98.0 |

| Indole-3-acetic acid (I3A) | 98.1 |

| Indole-3-lactic acid (I3L) | 100.8 |

| Tryptophan (TRP) | 101.5 |

| Serotonin (SER) | 102.7 |

| Kynurenine (KYN) | 98.0 |

Data from a recovery test using rat plasma with added standards. mdpi.com

Mitigation of Matrix Effects and Efficacy of Internal Standard Normalization

When analyzing analytes in complex biological samples such as plasma, serum, or tissue extracts using LC-MS, the presence of other endogenous molecules can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification. nih.gov

The most effective strategy to overcome matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.net Indole-3-propionic-2,2-d2 acid is an ideal SIL-IS for the quantification of endogenous IPA. Because it differs from the analyte only by the presence of deuterium (B1214612) atoms, it has nearly identical physicochemical properties. researchgate.net This ensures that the SIL-IS and the native analyte co-elute during chromatography and experience the same degree of matrix effects during ionization in the mass spectrometer's source. texilajournal.com

By adding a known concentration of Indole-3-propionic-2,2-d2 acid to each sample prior to extraction and analysis, any signal variation caused by matrix effects will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This normalization process effectively cancels out the impact of ion suppression or enhancement, leading to highly accurate and reliable results. texilajournal.com The use of deuterated standards has been shown to compensate for most measurement errors that could result from either ion suppression or enhancement, a key advantage in achieving accuracy and precision. texilajournal.com

Application in Targeted Metabolomics and Metabolic Flux Analysis

Indole-3-propionic-2,2-d2 acid is a critical tool in targeted metabolomics, a field focused on the measurement of a predefined group of specific metabolites. In this context, it enables the precise and accurate quantification of its non-labeled analogue, IPA, a significant metabolite produced by the gut microbiota from tryptophan. nih.govcreative-proteomics.com The accurate measurement of IPA is crucial for understanding its role in host physiology and various disease states.

Numerous targeted metabolomics studies have employed Indole-3-propionic-2,2-d2 acid to investigate the biological significance of IPA:

Influenza Infection: In a study combining shotgun metagenomics with targeted metabolomics, researchers used a SIL-IS to quantify IPA levels in the serum of mice infected with the influenza A virus. They found a marked decrease in IPA levels during infection and demonstrated that IPA supplementation could reduce the viral load and inflammation, highlighting IPA as a protective gut microbial metabolite. nih.govnih.gov

Cardiometabolic Health: Researchers used Indole-3-propionic-2,2-d2 acid as an internal standard to determine plasma IPA concentrations in studies examining the effects of a Western diet. nih.gov This allowed for accurate quantification to assess whether IPA supplementation could protect against the negative cardiometabolic consequences associated with this diet. nih.gov

Hepatic Fibrosis: To investigate the link between gut-derived metabolites and liver disease, circulating IPA levels were measured in patients undergoing bariatric surgery using LC-MS with a corresponding SIL-IS. The study found that lower levels of IPA were associated with the presence of liver fibrosis, suggesting a potentially protective role for this metabolite. researchgate.netnih.gov

Type 2 Diabetes: The link between IPA and type 2 diabetes has been explored in large cohort studies. Accurate quantification, made possible by using a SIL-IS, revealed that higher plasma concentrations of IPA are associated with a reduced risk of developing type 2 diabetes, potentially linked to higher consumption of fiber-rich foods. mdpi.com

In all these applications, the use of Indole-3-propionic-2,2-d2 acid was indispensable for correcting analytical variability and matrix effects, thereby ensuring that the observed changes in IPA concentrations were genuinely reflective of biological alterations rather than analytical artifacts. While this compound is primarily used in targeted metabolomics for concentration analysis, stable isotopes are also fundamental to metabolic flux analysis, which studies the rates of metabolic reactions within a biological system.

Investigation of Metabolic Pathways and Biochemical Transformations

Tracing Tryptophan Catabolism and Indole (B1671886) Derivative Biosynthesis via Deuterium (B1214612) Labeling

Deuterium-labeled compounds are invaluable for tracing the biotransformation of bioactive indoles. nih.gov The stability of the carbon-deuterium bond allows for the tracking of molecules through complex metabolic networks, providing insights into the origin and fate of these compounds.

Microbial Biosynthesis of Indole-3-propionic Acid (e.g., Reductive Stickland Metabolism)

Indole-3-propionic acid (IPA) is a significant metabolite produced by the gut microbiota from dietary tryptophan. nih.govmdpi.com Certain anaerobic bacteria, particularly species within the Clostridium genus, are known to synthesize IPA through a process known as reductive Stickland metabolism. nih.gov This pathway involves the fermentation of amino acids, where one amino acid is oxidized while another is reduced.

Host-Microbe Interkingdom Metabolic Interactions Involving Indole Compounds

The metabolic interplay between the host and its gut microbiota is a critical area of research, with microbial metabolites like IPA playing significant roles in host physiology. mdpi.comnih.gov Indole-3-propionic-2,2-d2 acid has been utilized as a labeled internal standard for the accurate quantification of endogenous IPA in host tissues and fluids. nih.gov This is crucial for understanding the impact of microbial metabolism on the host's metabolic state.

In a study investigating the cardiometabolic effects of a Western diet, Indole-3-propionic-2,2-d2 acid was used to measure IPA concentrations in human plasma and colon samples. nih.gov The methodology involved precipitating plasma proteins and adding a known concentration of the deuterated standard. nih.gov By comparing the signal of the naturally occurring IPA to the deuterated standard using tandem ultra-performance liquid chromatography-mass spectrometry (UPLC-MS-MS), researchers can precisely quantify the levels of this microbial metabolite in the host. nih.gov This technique is essential for establishing correlations between the gut microbiome's metabolic output and host health or disease states. nih.govresearchgate.net

| Application of Indole-3-propionic-2,2-d2 Acid in Host-Microbe Interaction Studies | |

| Compound | Indole-3-propionic-2,2-d2 Acid |

| Function | Labeled internal standard |

| Analytical Technique | Tandem UPLC-MS-MS |

| Sample Matrix | Human plasma and colon tissue |

| Purpose | Accurate quantification of endogenous Indole-3-propionic acid |

| Research Context | Investigating the link between gut microbial metabolites and cardiometabolic health |

Elucidation of Auxin Biosynthesis and Turnover Kinetics in Plant Systems

Indole-3-propionic acid is structurally similar to the primary plant auxin, Indole-3-acetic acid (IAA), and has been shown to exhibit auxin-like activities in plants, such as modulating lateral root development. nih.govresearchgate.netdntb.gov.ua Deuterated indole compounds are instrumental in studying the complex pathways of auxin biosynthesis and turnover. nih.govnih.gov

While specific studies detailing the use of Indole-3-propionic-2,2-d2 acid to trace auxin pathways are not prominent, the established methodologies for other deuterated auxins provide a clear framework for its potential application. For instance, by supplying plants with deuterated IPA, researchers could trace its uptake, transport, and potential conversion to other active auxin forms. Furthermore, its effect on the endogenous pool of IAA could be monitored, providing insights into the crosstalk between different auxin-like molecules and the regulation of auxin homeostasis. The use of deuterated standards allows for the differentiation between experimentally introduced compounds and those naturally present in the plant tissues.

Deuterium as a Tracer for De Novo Synthesis and Pathway Contribution Studies

Deuterium labeling is a powerful technique for investigating the de novo synthesis of metabolites. nih.govnih.gov By providing a simple source of deuterium, such as deuterium oxide (D₂O), to a biological system, the incorporation of deuterium into newly synthesized molecules can be tracked. nih.govnih.gov This approach can elucidate the contribution of different biosynthetic pathways to the total pool of a particular metabolite.

In the context of indole metabolism, growing microorganisms or plants in a D₂O-enriched medium would lead to the incorporation of deuterium into the precursors of indole compounds. If Indole-3-propionic acid is synthesized de novo from these precursors, it will carry a deuterium label. By analyzing the mass spectrum of the isolated IPA, the extent of deuterium incorporation can be determined, providing a quantitative measure of its de novo synthesis. This method has been successfully applied to study the de novo synthesis of IAA in maize seedlings, where deuterium incorporation into the indole ring of IAA was observed. nih.govnih.gov A similar approach using Indole-3-propionic-2,2-d2 acid as a standard for comparison would be invaluable in such studies.

Analysis of Kinetic Isotope Effects in Enzymatic Reactions and Metabolic Flux

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. nih.govmdpi.com This phenomenon is a valuable tool for studying the mechanisms of enzyme-catalyzed reactions. nih.govmdpi.com A primary KIE is observed when the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. nih.gov

| Potential Application of Indole-3-propionic-2,2-d2 Acid in KIE Studies | |

| Compound | Indole-3-propionic-2,2-d2 Acid |

| Principle | Kinetic Isotope Effect (KIE) |

| Hypothetical Reaction | Enzymatic abstraction of a hydrogen/deuterium atom from the C-2 position |

| Expected Outcome | Altered reaction rate compared to the non-deuterated substrate |

| Information Gained | Insight into the reaction mechanism and transition state of the enzyme |

Mechanistic Insights into Biological Processes

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms Utilizing Deuterium (B1214612) Probes

The strategic placement of deuterium at the 2-position of the propionic acid side chain is ideal for investigating enzymatic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond at this site. This is primarily achieved by studying the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes.

The metabolic conversion of tryptophan to IPA by gut bacteria, such as Clostridium sporogenes, involves a series of enzymatic steps. Key enzymes in this reductive pathway could be studied using Indole-3-propionic-2,2-d2 Acid to determine their mechanisms. A significant difference in the reaction rate between the normal (protio) IPA and the deuterated IPA (a primary KIE) would indicate that the C-H bond cleavage at the C-2 position is part of the rate-determining step of the catalytic mechanism. This technique has been successfully applied to other systems, such as the study of deuterated arachidonic acids to probe the mechanisms of enzymes like COX-2 and 15-LOX-2 mdpi.com.

Table 1: Potential Enzymatic Reactions Investigable with Indole-3-propionic-2,2-d2 Acid

| Enzyme Family | Potential Reaction at C-2 Position | Mechanistic Question | Expected Outcome of Deuterium Labeling |

|---|---|---|---|

| Acyl-CoA Dehydrogenases | Oxidation/Dehydrogenation | Is C-H bond breaking the rate-limiting step? | Slower reaction rate (significant KIE) if C-H cleavage is rate-determining. |

| Hydroxylases | Hydroxylation | Does the enzyme interact directly with this position? | Altered product formation or reaction kinetics. |

These studies are crucial for understanding how IPA is metabolized by both microbial and host enzymes and for designing potential inhibitors or modulators of these pathways.

Investigating Reaction Pathways and Transient Intermediate Formation through Isotopic Labeling

Stable isotope labeling is a cornerstone of metabolic research, allowing scientists to trace the fate of molecules through complex biological networks. Indole-3-propionic-2,2-d2 Acid serves as an excellent tracer for mapping the metabolic pathways of IPA.

When introduced into a biological system, such as cell culture or an animal model, the deuterated compound follows the same metabolic routes as its natural counterpart. However, its metabolites will retain the deuterium label, resulting in a distinct mass signature (an increase of two mass units) that can be unambiguously detected by mass spectrometry. This allows researchers to:

Identify Novel Metabolites: By searching for compounds with the specific mass shift corresponding to the deuterium label, previously unknown downstream products of IPA metabolism can be discovered.

Quantify Metabolic Flux: The rate of appearance of labeled metabolites provides a direct measure of the flux through a specific metabolic pathway.

Elucidate Reaction Sequences: By tracking the transfer of the deuterium label, the sequence of enzymatic reactions can be pieced together, helping to confirm or revise proposed metabolic maps.

The most common application documented for Indole-3-propionic-2,2-d2 Acid is its use as an internal standard for the accurate quantification of endogenous IPA levels in plasma and other biological samples via isotope dilution mass spectrometry cdnisotopes.com. In this technique, a known amount of the heavy, deuterated standard is added to a sample. Because the labeled and unlabeled compounds are chemically identical and differ only in mass, they co-purify and co-ionize. The ratio of the mass spectrometer signals for the two species allows for precise calculation of the concentration of the endogenous (unlabeled) IPA, correcting for any sample loss during preparation.

Role of Deuterium Labeling in Understanding Molecular Conformation and Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its biological function, governing how it interacts with protein receptors, enzymes, and other biological partners. Spectroscopic studies on the unlabeled form of IPA have shown that it exists in at least two distinct conformations in the gas phase, with defined energy barriers for isomerization between them nih.gov.

Table 2: Experimentally Determined Conformational Energy Barriers for Indole-3-propionic Acid

| Isomerization Direction | Energy Threshold (cm⁻¹) | Lower Bound on Barrier (cm⁻¹) |

|---|---|---|

| Conformer A → Conformer B | 854 | 800 |

| Conformer B → Conformer A | 754 | 644 |

Data sourced from stimulated emission pumping-hole-filling spectroscopy studies nih.gov.

While these studies were performed on the unlabeled molecule, Indole-3-propionic-2,2-d2 Acid is a valuable tool for further investigation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium provides a specific, non-invasive probe within the molecule.

NMR Spectroscopy: In NMR, the deuterium nucleus has distinct properties from a proton. Replacing specific protons with deuterium simplifies complex proton NMR spectra, aiding in signal assignment. Furthermore, deuterium can be directly observed in ²H NMR experiments to provide unique insights into molecular dynamics and order in different environments, such as when IPA is bound to a receptor like the Pregnane X Receptor (PXR) or the Aryl Hydrocarbon Receptor (AhR) nih.gov.

Subtle Perturbations: The slightly different vibrational properties and bond lengths of C-D versus C-H bonds can subtly influence the conformational equilibrium of the molecule. High-resolution spectroscopic techniques can detect these small changes, providing detailed information about the forces that govern the molecule's preferred shape.

By using Indole-3-propionic-2,2-d2 Acid, researchers can gain a more detailed picture of the molecule's structural dynamics, which is essential for understanding how it docks with its biological targets and exerts its physiological effects.

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Analytical Contexts

Applications of High-Resolution Mass Spectrometry for Complex Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable technique for untargeted and targeted metabolomics, enabling the accurate measurement of metabolites in intricate biological matrices. In this context, Indole-3-propionic-2,2-d2 acid is invaluable as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of native Indole-3-propionic acid.

The use of a SIL-IS is a gold-standard practice in quantitative mass spectrometry. Indole-3-propionic-2,2-d2 acid is added to biological samples, such as plasma or tissue homogenates, at a known concentration at the beginning of the sample preparation process. Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences similar extraction efficiencies, ionization efficiencies, and susceptibility to matrix effects. By measuring the ratio of the signal intensity of the endogenous IPA to that of the known concentration of Indole-3-propionic-2,2-d2 acid, researchers can correct for sample loss during preparation and variations in instrument response. This ratiometric approach significantly improves the accuracy, precision, and reproducibility of quantification, which is crucial for identifying subtle but biologically significant changes in metabolite levels in complex profiling studies.

In metabolomic studies investigating the role of gut microbiota and their metabolites in health and disease, HRMS coupled with a SIL-IS like Indole-3-propionic-2,2-d2 acid allows for the reliable tracking of IPA levels, which have been implicated in various physiological processes.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Pathway Mapping

While Indole-3-propionic-2,2-d2 acid is primarily used in mass spectrometry, advanced Nuclear Magnetic Resonance (NMR) techniques are essential for its initial structural verification and for confirming the specific site of deuterium (B1214612) incorporation. NMR spectroscopy provides unambiguous information about the chemical structure and isotopic labeling of a molecule.

For the structural elucidation of Indole-3-propionic-2,2-d2 acid, several NMR experiments would be employed:

¹H NMR (Proton NMR): In a ¹H NMR spectrum of unlabeled Indole-3-propionic acid, the two protons on the C-2 carbon of the propionic acid chain would typically appear as a triplet. For Indole-3-propionic-2,2-d2 acid, this signal would be absent, providing clear evidence of successful deuteration at this specific position. The disappearance of this resonance is a primary method for confirming the isotopic substitution.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a signal for the C-2 carbon, but the coupling pattern would be altered due to the presence of deuterium instead of hydrogen. The typical one-bond carbon-proton coupling would be replaced by a carbon-deuterium coupling, which has a different multiplicity and a smaller coupling constant.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nucleus. A ²H NMR spectrum of Indole-3-propionic-2,2-d2 acid would show a distinct resonance at a chemical shift corresponding to the C-2 position, confirming the presence and chemical environment of the deuterium labels. This provides definitive proof of the isotopic enrichment.

These advanced NMR methods are not typically used for pathway mapping with this specific compound, as its utility is primarily as an analytical standard. However, they are fundamental for the quality control and characterization of the deuterated molecule itself, ensuring its suitability for quantitative applications.

| Assignment | Indole-3-propionic acid (ppm) | Indole-3-propionic-2,2-d2 Acid (ppm) | Note |

|---|---|---|---|

| -COOH | ~12.1 | ~12.1 | Carboxylic acid proton. |

| Indole (B1671886) N-H | ~10.8 | ~10.8 | Indole ring amine proton. |

| Indole C4-H | ~7.52 | ~7.52 | Aromatic proton. |

| Indole C7-H | ~7.34 | ~7.34 | Aromatic proton. |

| Indole C2-H | ~7.12 | ~7.12 | Aromatic proton. |

| Indole C6-H | ~7.07 | ~7.07 | Aromatic proton. |

| Indole C5-H | ~6.98 | ~6.98 | Aromatic proton. |

| -CH₂- (Position 3) | ~2.95 | ~2.95 | Methylene protons adjacent to the indole ring. |

| -CH₂- (Position 2) | ~2.61 | Signal Absent | Methylene protons replaced by deuterium. |

Chromatographic Separations Coupled with High-Sensitivity Detection (e.g., LC-MS/MS, GC-MS) in Research Settings

The combination of chromatographic separation with high-sensitivity mass spectrometric detection is the cornerstone of modern bioanalytical research, and it is the primary area of application for Indole-3-propionic-2,2-d2 acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most common technique for the analysis of Indole-3-propionic acid in biological fluids. In a typical workflow, Indole-3-propionic-2,2-d2 acid is added to the sample prior to protein precipitation or liquid-liquid extraction. The extract is then injected into a liquid chromatography system, often employing a reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column for separation from other metabolites.

Following chromatographic separation, the analyte and the internal standard enter the mass spectrometer. Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. A specific precursor ion for both the endogenous IPA and the deuterated standard is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), minimizes interferences and allows for very low limits of detection. The stable isotope-labeled internal standard co-elutes with the analyte, providing a continuous reference for accurate quantification across different samples and analytical runs.

| Parameter | Typical Setting |

|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) or HILIC |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (IPA) | m/z 190.1 |

| Precursor Ion (IPA-d2) | m/z 192.1 |

| Product Ion (IPA) | m/z 130.1 (corresponding to the quinolinium ion) |

| Product Ion (IPA-d2) | m/z 130.1 or 132.1 (depending on fragmentation) |

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common than LC-MS for this specific compound, GC-MS can also be used for the analysis of indole derivatives. This technique typically requires derivatization of the carboxylic acid group (e.g., through silylation) to increase the volatility of the analyte. In a GC-MS method, Indole-3-propionic-2,2-d2 acid would serve the same crucial role as an internal standard, co-eluting with the derivatized analyte and enabling accurate quantification by correcting for variability in the derivatization reaction and injection volume. The mass shift of two Daltons allows for clear differentiation between the analyte and the standard in the mass spectrometer.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Holistic Understanding

The true potential of studying metabolites like IPA is unlocked when integrated with other large-scale biological data sets. Indole-3-propionic-2,2-d2 acid is an essential component in the metabolomics arm of multi-omics studies, which aim to provide a holistic view of complex biological systems.

In this context, the stable isotope-labeled compound is used to accurately quantify endogenous IPA levels in systemic circulation and tissues. This quantitative data is then correlated with data from other "omics" fields:

Metagenomics : By combining targeted metabolomics with shotgun metagenomics, researchers can link the presence and abundance of specific gut bacteria with the production of key metabolites like IPA. For instance, studies have used this approach to characterize influenza-associated changes in the gut microbiota and have identified a marked decrease in IPA blood levels during infection. lu.senih.gov This integrated analysis highlighted IPA as a potential biomarker for disease severity and a contributor to influenza outcomes. lu.senih.gov

Proteomics and Transcriptomics : Changes in the metabolic profile of a host, accurately measured using standards like Indole-3-propionic-2,2-d2 acid, can be linked to alterations in protein expression (proteomics) and gene transcription (transcriptomics). This allows for the elucidation of molecular pathways affected by microbial metabolites. Untargeted metabolomics has been employed to screen the plasma metabolic profiles of patients with aortic dissection, identifying significantly decreased levels of IPA. nih.gov This finding, when combined with network pharmacology (which predicts protein targets), can point towards specific signaling pathways, such as those involving Bcl2, caspase3, and AKT1, that are modulated by IPA. nih.gov

This integrative approach allows researchers to move beyond simple correlation and build comprehensive models of how gut microbiota-host interactions, mediated by metabolites like IPA, influence health and disease states. The precision afforded by deuterated standards is fundamental to the integrity of these complex datasets.

Table 1: Examples of Multi-Omics Integration Featuring Indole-3-Propionic Acid (IPA)

| Research Area | Omics Approaches Combined | Key Finding Related to IPA | Role of Deuterated Standard | Reference |

|---|---|---|---|---|

| Influenza Infection | Shotgun Metagenomics, Targeted Metabolomics | A significant decrease in serum IPA levels was observed during infection, correlating with changes in gut microbiota composition. | Enables accurate quantification of IPA for correlation with metagenomic data. | lu.senih.gov |

| Aortic Dissection | Untargeted Metabolomics, Network Pharmacology | IPA was the most significantly decreased metabolite in patients, with predicted targets involved in apoptosis and cell survival pathways. | Crucial for the precise measurement that identified IPA as a key differential metabolite. | nih.gov |

| Parkinson's Disease | LC-MS/MS Metabolomics, Gut Microbiota Analysis | Altered levels of tryptophan metabolites, including those from the indole (B1671886) pathway, were identified in patient urine, suggesting gut dysbiosis. | Used to develop robust quantitative methods for profiling multiple metabolites simultaneously. | mdpi.com |

Development of Novel Isotope Labeling Strategies for Expanded Research Applications

The synthesis of deuterated compounds is continually evolving, with new methods offering greater efficiency, selectivity, and accessibility for researchers. oduillgroup.com These advancements are critical for expanding the use of compounds like Indole-3-propionic-2,2-d2 acid in a wider range of experimental designs.

Recent breakthroughs in synthetic chemistry have focused on the selective incorporation of deuterium (B1214612) into the indole scaffold. acs.org

Programmable Deuteration : Researchers have developed a regiodivergent methodology for the selective deuteration of indoles. acs.org This platform allows for programmable access to C2, C3, or C2- and C3-deuterated indoles under mild conditions. acs.orgresearchgate.net For example, using palladium catalysis with deuterated acetic acid allows for hydrogen-isotope exchange at both the C2 and C3 positions. acs.org Conversely, metal-free, acid-mediated conditions can afford selective isotope incorporation at the C3 position only. acs.org

Acid-Catalyzed H-D Exchange : A practical and facile synthesis of deuterium-labeled indoles has been described using an acid-catalyzed hydrogen-deuterium (H-D) exchange. acs.orgresearchgate.net Treating 3-substituted indoles with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) efficiently produces polydeuterated compounds. acs.orgresearchgate.net This method has been successfully applied to the large-scale, low-cost synthesis of related deuterated compounds like indole-3-acetic acid-d5. acs.org

Biosynthetic Labeling : For applications in protein structural analysis using NMR, novel strategies have been developed to incorporate stable isotopes into tryptophan residues. nih.gov This can involve using specific metabolic precursors and inhibitors in E. coli growth media to introduce deuterium at desired positions. ualberta.ca

These innovative labeling strategies provide researchers with a more extensive toolkit of isotopically labeled molecules. This allows for more sophisticated experimental designs in metabolic tracing, pharmacokinetic studies, and structural biology, far beyond the initial use as a simple internal standard.

Table 2: Summary of Novel Deuteration Strategies for Indole Compounds

| Method | Reagents/Conditions | Selectivity | Advantages | Reference |

|---|---|---|---|---|

| Programmable H-I-E | Palladium catalyst, CD₃CO₂D | C2 and C3 deuteration | User-friendly, mild conditions, programmable selectivity. | acs.orgresearchgate.net |

| Acid-Mediated H-I-E | CD₃CO₂D (no palladium) | C3 deuteration only | High yields, no column chromatography needed. | acs.org |

| Acid-Catalyzed H-D Exchange | 20 wt % D₂SO₄ in CD₃OD | Polydeuteration (e.g., at C2, C4, C5, C6, C7) | Practical, facile, suitable for large-scale synthesis. | acs.orgresearchgate.net |

Advancements in Analytical Platforms for Enhanced Sensitivity, Throughput, and Spatial Resolution

The analysis of deuterated compounds and their endogenous counterparts relies heavily on sophisticated analytical instrumentation, primarily mass spectrometry coupled with separation techniques. mdpi.com Continuous advancements in these platforms are pushing the boundaries of detection, enabling researchers to measure ever-lower concentrations of metabolites in smaller and more complex samples.

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and other LC-MS methods are the cornerstones for the quantitative analysis of tryptophan metabolites. mdpi.comcreative-proteomics.com Indole-3-propionic-2,2-d2 acid is frequently used as an internal standard in these methods to correct for matrix effects and improve the accuracy and reproducibility of quantification. creative-proteomics.comnih.gov

Key advancements in this area include:

Increased Sensitivity and Selectivity : Modern MS instruments can determine multiple targeted metabolites in complex biological samples with very high sensitivity and selectivity. mdpi.com Methods using multiple reaction monitoring (MRM) allow for the precise detection of specific parent-to-daughter ion transitions, minimizing interferences and enhancing measurement confidence. mdpi.com

Higher Throughput : The development of ultra-high-performance liquid chromatography (UHPLC) systems has significantly reduced chromatographic run times, allowing for the analysis of more samples in a shorter period. nih.gov This is crucial for large-scale clinical and epidemiological studies.

Minimally Invasive Sampling : New sampling techniques are being coupled with LC-MS/MS to reduce the burden on study participants. For example, Volumetric Absorptive Microsampling (VAMS) enables the robust analysis of tryptophan metabolites from dried whole blood microsamples, offering a convenient and minimally invasive approach for biomarker assessment. creative-proteomics.com

Spatial Resolution : While not yet widely applied to this specific compound, emerging techniques like mass spectrometry imaging (MSI) offer the potential to analyze the spatial distribution of metabolites like IPA directly in tissue sections. This would provide unprecedented insight into the localization of microbial metabolite activity within specific organs and even subcellular compartments.

These analytical advancements, combined with the use of high-purity deuterated standards like Indole-3-propionic-2,2-d2 acid, are critical for generating the high-quality data needed to advance our understanding of the metabolic impact of the gut microbiome.

Table 3: Key Features of Advanced Analytical Platforms

| Platform/Technique | Key Feature | Advantage for Deuterated Compound Analysis |

|---|---|---|

| LC-MS/MS | High selectivity and sensitivity | Enables accurate quantification of both the deuterated standard and the endogenous analyte in complex matrices like plasma and urine. mdpi.comnih.gov |

| UHPLC | Reduced run times | Increases sample throughput for large-scale metabolomic studies. nih.gov |

| VAMS | Minimally invasive microsampling | Facilitates easier sample collection (e.g., finger-prick blood) for clinical and population-based research. creative-proteomics.com |

| High-Resolution MS | Precise mass measurement | Allows for confident identification of compounds and differentiation from isobaric interferences. |

Q & A

Q. What are the primary methods for synthesizing and characterizing Indole-3-propionic-2,2-d2 Acid to ensure isotopic purity?

Indole-3-propionic-2,2-d2 Acid is synthesized via deuterium exchange reactions, where hydrogen atoms at the 2,2 positions of the propionic acid side chain are replaced with deuterium. Isotopic purity (≥98 atom % D) is verified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, deuterated analogs like pentadecanoic-2,2-d2 acid are validated using similar protocols, ensuring minimal isotopic dilution during synthesis .

Q. How is the stability of deuterated compounds like Indole-3-propionic-2,2-d2 Acid assessed in biological matrices?

Stability studies involve spiking the compound into matrices (e.g., algae or plasma) and testing under benchtop (23°C), autosampler, and freeze-thaw conditions. For deuterated fatty acids, recoveries after three freeze-thaw cycles ranged from 86–99%, with no significant degradation observed over 24 hours at room temperature. Similar protocols can be adapted for Indole-3-propionic-2,2-d2 Acid using LC-MS/MS or GC-MS .

Q. What analytical techniques are recommended for quantifying Indole-3-propionic-2,2-d2 Acid in complex samples?

Gas chromatography-mass spectrometry (GC-MS) with electron impact ionization is widely used for deuterated fatty acids. For example, FAMEs (fatty acid methyl esters) derived from deuterated acids are separated using TR-FAME columns (30 m × 0.25 mm × 0.2 μm) with helium carrier gas. Quantitation via extracted ion chromatograms (EIC) and calibration curves (1/x weighting) ensures precision (CV ≤20%) .

Advanced Research Questions

Q. How can Indole-3-propionic-2,2-d2 Acid be optimized as an internal standard (IS) for lipidomics studies?

Deuterated IS compounds, such as glyceryl tri(hexadecanoate-2,2-d2), are spiked into samples before extraction to correct for matrix effects and recovery losses. Dual IS strategies (e.g., tridecanoic-2,2-d2 acid for free fatty acids and glyceryl tri(hexadecanoate-2,2-d2) for glycerolipids) improve accuracy in fractionated samples. Calibration curves with seven non-zero standards (0.5–500 μM) and weighted regression (1/x) minimize quantification errors .

Q. What experimental designs address contradictions in recovery rates of deuterated analytes across studies?

Variability in recovery (e.g., 82–99% for pentadecanoic-2,2-d2 acid in algae) is mitigated by:

Q. How do researchers validate the absence of matrix effects when using Indole-3-propionic-2,2-d2 Acid in metabolomics?

Matrix effects are assessed by comparing analyte responses in solvent vs. biological matrices. For deuterated fatty acids, negligible matrix effects (<10% deviation) were observed when using solvent-based calibrators. Post-column infusion experiments during LC-MS/MS can further characterize ion suppression specific to Indole-3-propionic-2,2-d2 Acid .

Q. What strategies ensure method robustness when scaling up analyses of deuterated compounds?

- LLOQ Validation : Define the lower limit of quantification (LLOQ) as the lowest concentration with ≤20% accuracy/precision deviation (five replicates).

- Inter-assay Precision : Test across five days using QC samples (e.g., 1.50–400 μM for fatty acids).

- Column Maintenance : Regular GC column conditioning (e.g., 250°C for 2 min) prevents retention time shifts .

Data Interpretation & Troubleshooting

Q. How should researchers resolve discrepancies between absolute and IS-normalized quantification results?

Discrepancies often arise from incomplete IS equilibration or matrix-induced ionization changes. For glyceryl tri(hexadecanoate-2,2-d2), absolute vs. IS-normalized MFs (matrix factors) showed <5% variability when IS was added pre-extraction. Re-optimize IS spiking protocols (timing and concentration) to match analyte extraction efficiency .

Q. What steps are critical for ensuring long-term stability of deuterated stock solutions?

Stock solutions (10 mM in methanol/chloroform) should be stored at -20°C in glass vials to prevent adsorption. Periodic re-analysis (e.g., every 3 years) via NMR or MS confirms chemical and isotopic integrity, as recommended for 5-hydroxyindole-3-acetic-2,2-d2 Acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.